Cas no 1359656-87-3 (Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride)

Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
- Methyl 5,5-difluoro-3-piperidinecarboxylate hydrochloride
- MFCD20261414
- methyl 5,5-difluoropiperidine-3-carboxylate;hydrochloride
- SB11295
- AKOS025290686
- P12739
- Methyl 5,?5-?difluoro-?3-?piperidinecarboxylat?e hydrochloride
- methyl5,5-difluoropiperidine-3-carboxylateHydrochloride
- SCHEMBL18980943
- VADFVHAAPLASEX-UHFFFAOYSA-N
- CS-W001426
- EN300-1722462
- Z3244521583
- 1359656-87-3
- AS-51465
- METHYL 5,5-DIFLUOROPIPERIDINE-3-CARBOXYLATE HCL
- 861-230-2
- JEC65687
- methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
-
- MDL: MFCD20261414
- インチ: InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-7(8,9)4-10-3-5;/h5,10H,2-4H2,1H3;1H
- InChIKey: VADFVHAAPLASEX-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1CC(CNC1)(F)F.Cl
計算された属性
- せいみつぶんしりょう: 215.0524626g/mol
- どういたいしつりょう: 215.0524626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05980-100MG |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 97% | 100MG |
¥ 891.00 | 2023-03-31 | |
Chemenu | CM106595-250mg |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 95%+ | 250mg |
$239 | 2021-08-06 | |
abcr | AB458726-1 g |
Methyl 5,5-difluoropiperidine-3-carboxylate HCl; . |
1359656-87-3 | 1g |
€914.00 | 2022-03-01 | ||
Chemenu | CM106595-1g |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 95%+ | 1g |
$715 | 2021-08-06 | |
eNovation Chemicals LLC | D496312-1G |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 97% | 1g |
$555 | 2024-05-23 | |
Enamine | EN300-1722462-5.0g |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 95% | 5.0g |
$1920.0 | 2023-07-06 | |
Enamine | EN300-1722462-0.1g |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 95% | 0.1g |
$215.0 | 2023-09-20 | |
Enamine | EN300-1722462-10.0g |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 95% | 10.0g |
$3152.0 | 2023-07-06 | |
eNovation Chemicals LLC | D496312-10G |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 97% | 10g |
$2795 | 2024-05-23 | |
Chemenu | CM106595-1g |
methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride |
1359656-87-3 | 95%+ | 1g |
$*** | 2023-03-30 |
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochlorideに関する追加情報
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride (CAS No. 1359656-87-3): A Comprehensive Overview
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride (CAS No. 1359656-87-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules. The presence of fluorine atoms and the piperidine ring in its molecular structure imparts distinct chemical properties that make it a valuable intermediate in drug development.
The chemical structure of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride consists of a piperidine core substituted with two fluorine atoms at the 5-position and a carboxylate group at the 3-position, which is further methylated. This configuration not only enhances its reactivity but also contributes to its stability under various chemical conditions. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, making it more suitable for formulation and administration in pharmaceutical applications.
In recent years, the demand for fluorinated compounds in drug discovery has surged due to their ability to modulate metabolic pathways and improve drug efficacy. The fluorine atoms in Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride can influence the electronic properties of adjacent functional groups, leading to enhanced binding affinity and selectivity. This feature has been leveraged in the design of novel therapeutic agents targeting various diseases, including oncology and infectious disorders.
One of the most compelling aspects of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride is its utility as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors of enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are critical targets in oncology therapy. The introduction of fluorine atoms has been particularly effective in enhancing the bioavailability and metabolic stability of these inhibitors.
The pharmaceutical industry has also explored the use of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride in the development of antibiotics and antiviral agents. The unique structural motif present in this compound allows for interactions with biological targets that are not accessible by non-fluorinated analogs. This has led to the discovery of several lead compounds with promising therapeutic potential. Additionally, the hydrochloride salt form has been found to improve the pharmacokinetic properties of these drugs, ensuring better absorption and distribution within the body.
Advances in synthetic methodologies have further expanded the applications of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks incorporating this compound as a key intermediate. These methods have not only improved yield but also reduced reaction times, making drug development more cost-effective and sustainable.
The safety profile of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride has been thoroughly evaluated through preclinical studies. These investigations have demonstrated that the compound is well-tolerated at relevant doses and does not exhibit significant toxicity or side effects. However, as with any pharmaceutical intermediate, careful handling and appropriate safety measures are essential during its synthesis and handling to ensure worker safety and environmental protection.
The future prospects for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of next-generation pharmaceuticals that address unmet medical needs.
1359656-87-3 (Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride) 関連製品
- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 2381-08-0(Cysteinesulfinic acid)
- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
